molecular formula C16H21NO4 B8596691 N-(Cyclohexanecarbonyl)-L-tyrosine CAS No. 168980-16-3

N-(Cyclohexanecarbonyl)-L-tyrosine

Cat. No.: B8596691
CAS No.: 168980-16-3
M. Wt: 291.34 g/mol
InChI Key: UVKQGLBZUOHBOX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohexanecarbonyl)-L-tyrosine is a chemically modified derivative of the proteinogenic amino acid L-tyrosine. This compound is characterized by a cyclohexanecarbonyl group protecting the amine terminus of the tyrosine molecule. Tyrosine is a conditionally essential amino acid with a phenolic hydroxyl group on its aromatic side chain, making it a crucial residue in proteins and peptides for post-translational modifications and signal transduction processes . In research settings, protected tyrosine derivatives like this compound serve as essential building blocks in the solid-phase and solution-phase synthesis of complex peptides . The protective group shields the amino functionality during the synthetic process, allowing for the precise sequential assembly of peptide chains. The tyrosine moiety is of significant research interest due to its role in phosphorylation, a key regulatory mechanism in cellular signaling cascades . Furthermore, tyrosine-rich peptides have been identified as excellent platforms for biomolecular assembly and the creation of peptide-inorganic hybrid materials, driven by strong π-π interactions and the redox-active properties of the phenolic side chain . The unique structural features of this compound make it a valuable reagent for researchers in the fields of medicinal chemistry, peptide science, and materials science. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

168980-16-3

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(2S)-2-(cyclohexanecarbonylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C16H21NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2,(H,17,19)(H,20,21)/t14-/m0/s1

InChI Key

UVKQGLBZUOHBOX-AWEZNQCLSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Bioactivity : NNPT’s ricin inhibition highlights the role of bulky acyl groups (e.g., pterin) in targeting specific enzymes, suggesting N-(Cyclohexanecarbonyl)-L-tyrosine could be optimized for similar applications .
  • Synthetic Efficiency : Cyclohexanecarbonyl derivatives of cysteine show high yields (71–86%) and purity (95–99%) , suggesting scalable synthesis for tyrosine analogs.

Functional Group Impact on Physicochemical Properties

Acyl Group Solubility (Predicted) LogP (Estimated) Stability
Cyclohexanecarbonyl Low (hydrophobic) ~3.5 High (steric protection)
Acetyl Moderate ~0.5 Moderate
4-Chlorobenzoyl Low ~2.8 High (aromatic stability)
Cinnamoyl Very low ~4.0 Moderate (photoreactive)

Notes:

  • The cyclohexanecarbonyl group’s hydrophobicity may limit aqueous solubility but improve lipid membrane interactions.

Preparation Methods

Reactivity of L-Tyrosine

L-Tyrosine contains two functional groups susceptible to modification: the α-amino group (-NH₂) and the phenolic hydroxyl group (-OH) on the aromatic ring. Selective acylation of the amino group requires precise control of reaction conditions to avoid undesired O-acylation or diacylation. The amino group’s nucleophilicity is enhanced under alkaline conditions (pH 8–10), favoring its reaction with acylating agents like acid chlorides or anhydrides. Conversely, the phenolic hydroxyl group becomes more reactive under strongly acidic or basic conditions, necessitating protective strategies during multi-step syntheses.

Acylating Agents and Catalysts

Cyclohexanecarbonyl chloride is the most direct acylating agent for introducing the cyclohexanecarbonyl group. Alternatives include in situ activation of cyclohexanecarboxylic acid using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). However, the provided sources emphasize the use of anhydrides and chlorides due to their cost-effectiveness and scalability. For instance, the synthesis of N-acetyl-L-tyrosine employs acetic anhydride under alkaline conditions, achieving 85–90% yields by carefully regulating pH and temperature.

Synthetic Pathways for N-(Cyclohexanecarbonyl)-L-Tyrosine

Direct Acylation of L-Tyrosine

The most straightforward method involves reacting L-tyrosine with cyclohexanecarbonyl chloride in an alkaline aqueous medium:

Procedure

  • Reaction Setup : Dissolve L-tyrosine (1.0 equiv) in 2 M NaOH (pH 10–12) at 0–5°C.

  • Acylation : Slowly add cyclohexanecarbonyl chloride (1.2 equiv) while maintaining pH 10–12 with concurrent NaOH addition.

  • Quenching : After 2–4 hours, acidify the reaction mixture to pH 1.5–2.0 using HCl to precipitate the product.

  • Purification : Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Mechanistic Insights
Under alkaline conditions, the amino group is deprotonated, enhancing its nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. The phenolic hydroxyl group remains protonated at pH 10–12, minimizing O-acylation.

Challenges and Optimization

  • Diacylation Risk : Excess acylating agent or prolonged reaction times may lead to N,O-diacylation. This is mitigated by using a slight excess of acylating agent (1.2 equiv) and maintaining low temperatures.

  • Solubility Issues : L-Tyrosine’s limited solubility in water necessitates alkaline conditions, but excessively high pH (>12) may hydrolyze the acylating agent.

Protection-Deprotection Strategy

For syntheses requiring subsequent modifications (e.g., peptide couplings), protecting the phenolic hydroxyl group is advisable. The cyclohexyl (Chx) group, introduced via 3-bromocyclohexene under basic conditions, serves as a stable protective moiety:

Procedure

  • O-Cyclohexyl Protection :

    • Treat L-tyrosine with NaH in DMF, then add 3-bromocyclohexene (1.5 equiv) at 0°C.

    • Heat to 65°C for 4 hours to yield O-cyclohexyl-L-tyrosine (70% yield).

  • N-Acylation :

    • React O-cyclohexyl-L-tyrosine with cyclohexanecarbonyl chloride (1.1 equiv) in THF using triethylamine (2.0 equiv) as a base.

  • Deprotection :

    • Hydrogenate the O-cyclohexyl group over PtO₂ in methanol to restore the phenolic hydroxyl group.

Advantages

  • Selectivity : Complete avoidance of O-acylation by pre-protecting the hydroxyl group.

  • High Yields : Hydrogenation deprotection achieves near-quantitative yields without side reactions.

Comparative Analysis of Methodologies

Parameter Direct Acylation Protection-Deprotection
Yield 70–80%85–90%
Purity 95–98%>99%
Complexity LowModerate
Functional Selectivity ModerateHigh
Scalability HighModerate

Key Findings

  • Direct acylation is preferred for large-scale production due to fewer steps and lower costs.

  • Protection-deprotection offers superior selectivity and purity, making it ideal for pharmaceutical applications.

Industrial-Scale Synthesis: Insights from Patent Literature

The Chinese patent CN114716335A outlines a scalable protocol for N-acylated tyrosine derivatives, adaptable to this compound:

  • Alkaline Acylation :

    • L-Tyrosine is dissolved in 10% NaOH, and cyclohexanecarbonyl chloride is added at 5–10°C.

    • The pH is maintained at 8–10 to prevent diacylation.

  • pH Adjustment :

    • Post-reaction, the pH is raised to 10–12 to hydrolyze any O-acylated byproducts.

  • Crystallization :

    • Acidification to pH 1.5–2.0 precipitates the product, which is filtered and washed with ethanol.

This method achieves 80–85% yield with <1% impurities, validated by HPLC .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(Cyclohexanecarbonyl)-L-tyrosine with high purity?

The compound can be synthesized via Schotten-Baumann acylation, using cyclohexanecarbonyl chloride and L-tyrosine in alkaline conditions. Key steps include:

  • Dissolving L-tyrosine in NaOH (e.g., 2.15 N) and reacting with excess cyclohexanecarbonyl chloride under controlled pH .
  • Purification via lyophilization or repeated vacuum evaporation to remove acetic acid byproducts, achieving >95% purity .
  • Structural confirmation using 1^1H NMR, 13^{13}C NMR, and HRMS to verify the cyclohexanecarbonyl substitution and esterification .

Q. How does the cyclohexanecarbonyl group influence the physicochemical properties of L-tyrosine?

The cyclohexanecarbonyl moiety increases lipophilicity, as evidenced by a higher octanol-water partition coefficient (log P ~4.0) compared to unmodified L-tyrosine (log P ~-1.5). This modification enhances membrane permeability, critical for nasal or cellular absorption studies . Additionally, the esterification shifts the pKa of the carboxylic acid group from ~2.2 (L-tyrosine) to ~9.0, altering solubility profiles .

Q. What analytical techniques are essential for characterizing this compound?

  • Chromatography : HPLC with UV detection (λ = 280 nm) for purity assessment .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substitution at the amino group and absence of side reactions (e.g., cyclohexane ring protons at δ 1.2–1.8 ppm) .
  • Mass Spectrometry : HRMS (e.g., [M+H]+^+ at m/z 308.15) for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies may arise from polymorphic forms (e.g., α vs. β crystal structures) or impurities. Mitigation strategies include:

  • Structural Cross-Validation : Combine 3D electron diffraction (3D-ED) and powder XRD to confirm crystallinity .
  • Bioassay Standardization : Use MIC (Minimum Inhibitory Concentration) assays against reference strains (e.g., E. coli or S. aureus) with controlled log P and purity (>98%) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

  • In Vitro Models : Incubate with liver microsomes or plasma esterases (pH 7.4, 37°C) to track hydrolysis rates via LC-MS .
  • Stability Profiling : Compare half-life (t1/2t_{1/2}) of the derivative to acetyl-L-tyrosine (t1/2t_{1/2} ~2–4 hours) under physiological conditions .

Q. How does the cyclohexanecarbonyl group modulate interactions with tyrosine-specific enzymes (e.g., tyrosine hydroxylase)?

  • Kinetic Assays : Measure KmK_m and VmaxV_{max} using recombinant enzymes to assess competitive inhibition.
  • Molecular Docking : Model the compound’s binding affinity against the L-tyrosine active site, focusing on steric hindrance from the cyclohexane ring .

Methodological Considerations

  • Synthesis Scalability : Tert-butyl ester derivatives (e.g., tert-butyl N-(cyclohexanecarbonyl)-S-methyl-L-cysteinate) offer improved stability for large-scale production .
  • Data Reproducibility : Adopt lyophilization for consistent purification and avoid solvent retention artifacts .
  • Bioactivity Correlation : Link log P values (e.g., 4.0) to cellular uptake efficiency in absorption studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.